molecular formula C8H18OS B1605190 Diisobutyl sulfoxide CAS No. 3085-40-3

Diisobutyl sulfoxide

Cat. No.: B1605190
CAS No.: 3085-40-3
M. Wt: 162.3 g/mol
InChI Key: MCDJZKPTBCWNSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diisobutyl sulfoxide is an organic compound with the molecular formula C8H18OS. It is a sulfoxide, which means it contains a sulfur atom bonded to an oxygen atom and two carbon atoms. This compound is known for its strong dipolar nature and is used in various chemical and industrial applications.

Preparation Methods

Diisobutyl sulfoxide can be synthesized through several methods. One common synthetic route involves the oxidation of diisobutyl sulfide using oxidizing agents such as dihydrogen peroxide or bromine in dichloromethane. The reaction is typically carried out at room temperature for about 24 hours . Industrial production methods may involve similar oxidation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Diisobutyl sulfoxide undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form sulfone compounds.

    Reduction: It can be reduced back to diisobutyl sulfide using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the sulfoxide group is replaced by other nucleophiles.

Common reagents used in these reactions include dihydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The major products formed from these reactions are sulfone compounds and diisobutyl sulfide .

Scientific Research Applications

Diisobutyl sulfoxide has several scientific research applications:

    Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.

    Biology: It is studied for its potential biological activities and interactions with biological membranes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent due to its ability to penetrate biological membranes.

    Industry: It is used in the production of other chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of diisobutyl sulfoxide involves its strong dipolar nature, which allows it to interact with various molecular targets. It can penetrate biological membranes, enhancing the diffusion of other substances. This property makes it useful in drug delivery and other biomedical applications. The exact molecular pathways and targets involved in its action are still under investigation .

Comparison with Similar Compounds

Diisobutyl sulfoxide can be compared with other sulfoxides such as dimethyl sulfoxide and dibutyl sulfoxide. While all these compounds share the sulfoxide functional group, they differ in their alkyl chain lengths and molecular structures. This compound has two isobutyl groups, which makes it more hydrophobic compared to dimethyl sulfoxide, which has two methyl groups. This difference in structure affects their solubility, reactivity, and applications .

Similar compounds include:

Properties

IUPAC Name

2-methyl-1-(2-methylpropylsulfinyl)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18OS/c1-7(2)5-10(9)6-8(3)4/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDJZKPTBCWNSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70184861
Record name Isobutyl sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70184861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name Diisobutyl sulfoxide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20606
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

3085-40-3
Record name 2-Methyl-1-[(2-methylpropyl)sulfinyl]propane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3085-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isobutyl sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003085403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isobutyl sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70184861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIISOBUTYL SULFOXIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diisobutyl sulfoxide
Reactant of Route 2
Reactant of Route 2
Diisobutyl sulfoxide
Reactant of Route 3
Diisobutyl sulfoxide
Reactant of Route 4
Diisobutyl sulfoxide
Reactant of Route 5
Reactant of Route 5
Diisobutyl sulfoxide
Reactant of Route 6
Diisobutyl sulfoxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.